molecular formula C21H23FN4O3S2 B468450 (2E)-3-(4-fluorophenyl)-N-({4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}carbamothioyl)prop-2-enamide CAS No. 791791-30-5

(2E)-3-(4-fluorophenyl)-N-({4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}carbamothioyl)prop-2-enamide

Cat. No.: B468450
CAS No.: 791791-30-5
M. Wt: 462.6g/mol
InChI Key: REOHKJXCVCTOIB-NYYWCZLTSA-N
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Description

(2E)-3-(4-fluorophenyl)-N-({4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}carbamothioyl)prop-2-enamide is a useful research compound. Its molecular formula is C21H23FN4O3S2 and its molecular weight is 462.6g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

One of the primary applications of thiourea derivatives, akin to the compound , is in the development of antimicrobial agents. Research has demonstrated the synthesis and characterization of various thiourea derivatives, showing significant anti-pathogenic activity, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the potential of such compounds for further development into novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Antitumor and Antimicrobial Activities

Further applications include the synthesis of compounds for antitumor and antimicrobial activities. Studies have shown that certain derivatives synthesized from enaminones, which share structural similarities with the compound , exhibit cytotoxic effects against human breast and liver carcinoma cell lines, as well as antimicrobial activity. This indicates the compound's role as a precursor in the development of potential anticancer and antimicrobial agents (Riyadh, 2011).

Development of Carbonic Anhydrase Inhibitors

Moreover, derivatives of benzamide with thiourea-substituted benzenesulfonamides have been synthesized as potent and selective inhibitors of human carbonic anhydrase (hCA), particularly hCA I and II isoenzymes. These enzymes are therapeutic targets for conditions like glaucoma, suggesting that compounds similar to the one could serve as lead compounds for the development of new treatments (Tuğrak, Gul, Demir, & Gulcin, 2020).

Chemical Synthesis and Characterization

The synthesis and characterization of compounds for pharmacological evaluation have been widely explored. For instance, research involving fluorinated 3-benzyl-5-indolecarboxamides, related to the structure of the compound of interest, has led to the discovery of potent, orally active compounds chosen for clinical evaluation. These findings demonstrate the broad utility of such compounds in drug discovery and development processes (Jacobs et al., 1994).

Properties

IUPAC Name

(E)-3-(4-fluorophenyl)-N-[[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamothioyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O3S2/c1-25-12-14-26(15-13-25)31(28,29)19-9-7-18(8-10-19)23-21(30)24-20(27)11-4-16-2-5-17(22)6-3-16/h2-11H,12-15H2,1H3,(H2,23,24,27,30)/b11-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOHKJXCVCTOIB-NYYWCZLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)/C=C/C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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